1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide
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Overview
Description
The compound “1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide” is a derivative of quinazolinone . Quinazolinones are a class of compounds that have drawn significant attention due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory properties .
Synthesis Analysis
Quinazolinones are first synthesized by Stefan Niementowski in 1866–1925 and named after Niementowski quinazolinone synthesis . A series of 1-substituted-4-benzyl-4H-1,2,4 triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2 (1H)-one, quinazolin-4 (3H)-one or quinazolin-2,4 (1H, 3H)-one, respectively .Chemical Reactions Analysis
Quinazolinones have been reported to undergo various chemical reactions. For instance, a series of 1-substituted-4-benzyl-4H-1,2,4 triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .Mechanism of Action
Target of Action
Quinazoline derivatives have been found to interact with a variety of biological targets, including theNuclear receptor coactivator 3 and Interleukin-1 receptor-associated kinase 4 (IRAK4) . These targets play crucial roles in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Mode of Action
Quinazoline derivatives are known for their diverse pharmacological activities, includinganti-inflammatory , antimicrobial , anticancer , and anticonvulsant effects . These effects are likely achieved through the compound’s interaction with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the targets and biological activities associated with quinazoline derivatives, it can be inferred that this compound may influence pathways related toinflammation , cell proliferation , and neuronal activity .
Result of Action
Given the known biological activities of quinazoline derivatives, it can be inferred that this compound may have effects such asreducing inflammation , inhibiting microbial growth , suppressing cancer cell proliferation , and modulating neuronal activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and substitutions of the quinazolinone compound .
Cellular Effects
Quinazolinones have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some quinazolinone compounds have shown significant analgesic activity in animal models .
Properties
IUPAC Name |
1-(6-bromoquinazolin-4-yl)-N-tert-butylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPLTVRTPIANED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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